4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
Description
4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a piperazine ring modified by a 3-(trifluoromethyl)benzoyl group. This structure combines electron-deficient aromatic systems (pyrimidine, trifluoromethyl) with a flexible piperazine linker, making it a candidate for targeting enzymes or receptors requiring both aromatic stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNAFSYDGGAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically synthesized via the Biginelli reaction or condensation of β-diketones with amidines. For this compound, ethyl 6-chloro-4-hydroxypyrimidine-5-carboxylate serves as a versatile intermediate. Chlorination at C6 using phosphorus oxychloride (POCl₃) introduces a leaving group for subsequent piperazine substitution.
Reaction Conditions :
- Chlorination : POCl₃, reflux, 6–8 hours (yield: 85–90%).
- C4 Hydroxyl Activation : Conversion to a mesylate or tosylate group facilitates triazole substitution.
Synthesis of the 4-[3-(Trifluoromethyl)benzoyl]piperazine Subunit
Piperazine Benzoylation
The synthesis begins with the acylation of piperazine using 3-(trifluoromethyl)benzoyl chloride.
Procedure :
- Reagents : Piperazine (2 equiv), 3-(trifluoromethyl)benzoyl chloride (1 equiv), triethylamine (TEA, 1.5 equiv).
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours.
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 70–75%.
Challenges :
- Competitive diacylation is mitigated by using excess piperazine.
- Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.
Coupling to the Pyrimidine Core
The piperazine-benzoyl subunit is introduced at C6 via SNAr, leveraging the chloropyrimidine intermediate.
Protocol :
- Reagents : 6-Chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine, 4-[3-(trifluoromethyl)benzoyl]piperazine, K₂CO₃.
- Conditions : DMF, 100°C, 24 hours.
- Yield : 60–65%.
Optimization :
- Ultrasonication at 50°C improves reaction efficiency (yield: 75%).
- Palladium catalysts (e.g., Pd(OAc)₂) enable coupling at lower temperatures (80°C) but increase cost.
Integrated Synthetic Pathways
Sequential Substitution Route
- Step 1 : Chlorination of 4-hydroxypyrimidine → 6-chloro-4-hydroxypyrimidine .
- Step 2 : Triazole substitution at C4 → 6-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine .
- Step 3 : Piperazine-benzoyl coupling at C6 → Target compound .
Overall Yield : 35–40% (three steps).
Convergent Approach
- Parallel Synthesis : Independent preparation of triazole-pyrimidine and piperazine-benzoyl intermediates.
- Final Coupling : Mitsunobu reaction or SNAr to combine subunits.
Advantage : Higher modularity for structural variants.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- X-ray Crystallography : Confirms regiochemistry of triazole substitution.
Applications and Pharmacological Relevance
While the primary focus is synthesis, preliminary studies on analogous compounds suggest potential bioactivity:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions might target the triazole or pyrimidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been assessed for its efficacy against various bacterial and fungal strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a similar triazole structure have shown to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Properties
Triazoles are especially prominent in antifungal applications. The compound has potential as an antifungal agent, particularly against strains such as Candida albicans and Aspergillus fumigatus. Research has demonstrated that triazole derivatives can outperform traditional antifungal treatments like fluconazole . For example, compounds containing the triazole moiety have been reported to inhibit fungal growth with MIC values significantly lower than those of standard antifungals .
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties. The incorporation of the pyrimidine moiety in the compound enhances its interaction with biological targets involved in cancer proliferation. Preliminary investigations indicate that compounds similar to 4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Fungicides
The application of triazole compounds in agriculture primarily revolves around their use as fungicides. Their ability to inhibit fungal pathogens makes them valuable in crop protection. Research indicates that derivatives of this compound can effectively control plant diseases caused by pathogenic fungi, thereby improving crop yield and quality .
Data Summary
Case Study 1: Antimicrobial Efficacy
A study by Zoumpoulakis et al. evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard treatments, demonstrating the potential of these compounds in clinical settings .
Case Study 2: Agricultural Application
Research conducted by Tang et al. highlighted the effectiveness of triazole-based fungicides in controlling fungal pathogens in crops. The study revealed that these compounds not only reduced fungal infection rates but also improved overall plant health and productivity .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives, focusing on substituent variations and their pharmacological implications. Key analogues include:
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing Groups: The target compound’s 3-(trifluoromethyl)benzoyl group offers moderate electron withdrawal compared to the stronger sulfonyl group in BJ05053. This difference may influence binding to targets like kinases or GPCRs, where electron-deficient aromatic systems are critical .
Heterocyclic Core Modifications :
- Replacement of triazole with pyrazole (as in MK69) reduces hydrogen-bonding capacity but increases π-π stacking efficiency due to pyrazole’s planar structure .
- Coumarin-tetrazole hybrids (e.g., compounds from ) exhibit fluorescence properties, which the target compound lacks, limiting its utility in imaging studies .
- Cyclopentane in BJ05052 increases molecular bulk, possibly reducing blood-brain barrier penetration but improving plasma protein binding .
Biological Activity
Molecular Characteristics
- Molecular Formula : C18H19F3N6
- Molecular Weight : 396.38 g/mol
- IUPAC Name : 4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
The compound features a triazole ring and a pyrimidine core, which are known to exhibit various biological activities.
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine moieties can exhibit significant anticancer activity. For instance, studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays have shown that certain triazole derivatives possess IC50 values in the micromolar range against human breast and colon cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth, making them potential candidates for antifungal treatments. The incorporation of trifluoromethyl groups has been associated with enhanced bioactivity against specific pathogens .
The proposed mechanisms of action for triazole-containing compounds include:
- Inhibition of Enzyme Activity : Many triazoles act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Synthetic Routes
The synthesis of 4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyrimidine Synthesis : The pyrimidine framework can be constructed using various condensation reactions.
- Introduction of the Piperazine Moiety : This is often done via nucleophilic substitution reactions where piperazine reacts with activated halides .
Study on Anticancer Activity
A study published in Cancer Letters explored the anticancer effects of triazole derivatives on A431 vulvar epidermal carcinoma cells. The results indicated significant inhibition of cell migration and invasion with an IC50 value of approximately 10 μM for the most active derivative .
Antifungal Activity Assessment
In another study focusing on antifungal activity, various triazole derivatives were tested against Candida albicans. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced antifungal properties compared to their non-substituted counterparts .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis involves a pyrimidine core functionalized via nucleophilic substitution and coupling reactions. Key steps include:
- Triazole introduction : Reaction of 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., NaH in DMF at 80°C) to install the triazole moiety .
- Piperazine coupling : Substitution at the 6-position using 4-[3-(trifluoromethyl)benzoyl]piperazine, typically in polar aprotic solvents (e.g., DMF or DCM) with catalysts like DIPEA to enhance reactivity .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry, inert atmospheres, and real-time monitoring via TLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during piperazine coupling?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig coupling if traditional SNAr fails .
- Temperature modulation : Gradual heating (40°C → 100°C) minimizes decomposition . Computational reaction path analysis (e.g., DFT calculations) can predict optimal conditions .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
- Metabolite identification : Use LC-MS to detect inactive or toxic derivatives.
- Structural analogs : Compare with compounds like 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-pyridazine to identify SAR trends affecting in vivo performance .
Q. What computational strategies predict target interactions and off-target effects?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites.
- MD simulations : Assess binding stability over 100+ ns trajectories.
- Machine learning : Train models on datasets of piperazine-pyrimidine derivatives to predict ADMET properties .
Methodological Guidelines Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
